molecular formula C5H2ClF3N2O B11813073 4-Chloro-5-(trifluoromethoxy)pyrimidine

4-Chloro-5-(trifluoromethoxy)pyrimidine

Cat. No.: B11813073
M. Wt: 198.53 g/mol
InChI Key: PXMMIXZDXGUXQC-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethoxy group at the 5th position on the pyrimidine ring. The incorporation of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-5-(trifluoromethoxy)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-(trifluoromethoxy)pyrimidine .

Scientific Research Applications

4-Chloro-5-(trifluoromethoxy)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 5-Chloro-2-(trifluoromethyl)pyrimidine

Comparison: 4-Chloro-5-(trifluoromethoxy)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

4-chloro-5-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H

InChI Key

PXMMIXZDXGUXQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Cl)OC(F)(F)F

Origin of Product

United States

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